3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Overview
Description
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is a chemical compound with the molecular formula C12H8FIN2O2 and a molecular weight of 358.11 g/mol It is a derivative of isonicotinic acid, where the amino group is substituted with a 2-fluoro-4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid typically involves the coupling of 2-fluoro-4-iodoaniline with isonicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the carbon-carbon bond between the aryl halide and the isonicotinic acid . The reaction conditions usually involve the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amino group or the aromatic ring may be oxidized or reduced under specific conditions.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic Acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is unique due to the presence of both fluoro and iodo substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJUICFLVYDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730874 | |
Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885588-03-4 | |
Record name | 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885588034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQ329N80I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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